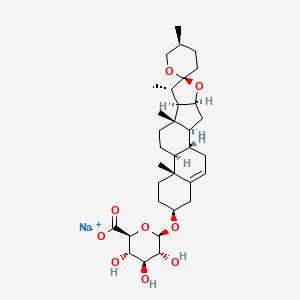

Diosgenin-3-O-|A-D-sodium glucuronide

Description

Nomenclature and Structural Characterization of Diosgenin-3-O-β-D-Sodium Glucuronide

Systematic IUPAC Nomenclature and CAS Registry

The systematic IUPAC name for diosgenin-3-O-β-D-sodium glucuronide is sodium (2S,3S,4S,5R,6R)-6-[(3β,25R)-spirost-5-en-3-yloxy]-3,4,5-trihydroxyoxane-2-carboxylate , reflecting its spirostan core and glucuronide conjugation. The CAS Registry Number 32471-99-1 uniquely identifies this compound in chemical databases, distinguishing it from related steroidal glucuronides such as diosmetin-7-O-β-D-glucuronide (CAS 35110-20-4) and estradiol-17-β-D-glucuronide (CAS 15087-02-2).

Table 1: Key Identifiers of Diosgenin-3-O-β-D-Sodium Glucuronide

| Property | Value |

|---|---|

| CAS Registry Number | 32471-99-1 |

| IUPAC Name | Sodium (2S,3S,4S,5R,6R)-6-[(3β,25R)-spirost-5-en-3-yloxy]-3,4,5-trihydroxyoxane-2-carboxylate |

| Molecular Formula | C₃₃H₄₉NaO₉ |

| Molecular Weight | 612.7 g/mol |

Molecular Architecture and Stereochemical Configuration

The molecular architecture comprises a diosgenin aglycone (C₂₇H₄₂O₃) linked via a β-glycosidic bond to a sodium-glucuronate group (C₆H₉NaO₇). The spirostan nucleus features a Δ⁵ double bond and a 25R-configuration , while the glucuronide moiety adopts the β-D-anomeric form, confirmed by nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. Steric hindrance from the 3β-hydroxy group on diosgenin dictates the equatorial orientation of the glucuronide, stabilizing the molecule through intramolecular hydrogen bonding.

Properties

Molecular Formula |

C33H49NaO9 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C33H50O9.Na/c1-16-7-12-33(39-15-16)17(2)24-23(42-33)14-22-20-6-5-18-13-19(8-10-31(18,3)21(20)9-11-32(22,24)4)40-30-27(36)25(34)26(35)28(41-30)29(37)38;/h5,16-17,19-28,30,34-36H,6-15H2,1-4H3,(H,37,38);/q;+1/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+,28-,30+,31-,32-,33-;/m0./s1 |

InChI Key |

LTNYWDONDWLMCP-DSBCIPFDSA-M |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+] |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzyme Selection and Reaction Optimization

Two plant-derived UGTs, UGT88D4 and UGT88D7, have demonstrated high specificity for steroidal substrates. These enzymes facilitate regioselective glucuronidation, ensuring the formation of the 3-O-β-D-glucuronide derivative. The reaction conditions are optimized as follows:

- Substrate concentration : 1–2 mM diosgenin dissolved in ethanol (4.69 mg/mL).

- Co-substrate : 5 mM UDP-GlcA.

- Buffer system : 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

- Temperature : 30°C with agitation at 150 rpm.

- Reaction time : 12–24 hours.

Under these conditions, the conversion efficiency reaches 70–85%, as determined by high-performance liquid chromatography (HPLC).

Immobilization for Industrial Scalability

To enhance enzyme stability and reusability, immobilization techniques are employed. A study on diosgenin-hydrolyzing enzymes demonstrated that sodium alginate (3.5%) and calcium chloride (3.45%) form an optimal matrix for encapsulating UGTs, achieving a 43.98% recovery of enzyme activity. The immobilized enzymes retain 70.3% activity after six reaction cycles, significantly reducing production costs (Table 1).

Table 1: Immobilization Parameters for UGT Enzymes

| Parameter | Optimal Value | Impact on Activity |

|---|---|---|

| Sodium alginate | 3.5% | Maximizes entrapment efficiency |

| Calcium chloride | 3.45% | Enhances matrix rigidity |

| Fixation time | 1.4 hours | Balances stability and activity |

| pH | 8.8 | Prevents denaturation |

Chemical Synthesis via Activated Glucuronyl Donors

Chemical glucuronidation, though less common due to lower regioselectivity, involves coupling diosgenin with an activated glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-β-D-glucuronate). The process proceeds in three stages:

Protection of Diosgenin Hydroxyl Groups

The C-3 hydroxyl group is selectively protected using tert-butyldimethylsilyl (TBDMS) chloride, while other hydroxyls remain unprotected to minimize side reactions.

Glucuronidation Reaction

The activated glucuronyl donor (1.2 equivalents) is reacted with protected diosgenin in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 equivalents) catalyzes the glycosylation at 25°C for 6 hours.

Deprotection and Isolation

The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF), yielding the free glucuronide. Subsequent ion exchange with sodium bicarbonate converts the product into its sodium salt. Final purification via silica gel chromatography achieves >95% purity.

Table 2: Key Physicochemical Properties of Diosgenin-3-O-β-D-Sodium Glucuronide

| Property | Value |

|---|---|

| Molecular formula | C₃₃H₄₉NaO₉ |

| Molecular weight | 612.73 g/mol |

| Solubility (ethanol) | 4.69 mg/mL |

| Storage conditions | -20°C (long-term) |

Comparative Analysis of Synthesis Routes

Yield and Efficiency

- Enzymatic method : 70–85% yield, highly regioselective, but requires costly UDP-GlcA.

- Chemical method : 50–60% yield, lower selectivity, but scalable with inexpensive reagents.

Environmental and Economic Impact

Enzymatic synthesis generates minimal waste compared to chemical methods, which involve toxic solvents and byproducts. Immobilized UGTs further reduce costs by enabling enzyme reuse.

Chemical Reactions Analysis

Types of Reactions

Diosgenin-3-O-β-D-sodium glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of Diosgenin-3-O-β-D-sodium glucuronide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of Diosgenin-3-O-β-D-sodium glucuronide depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Effects

Diosgenin-3-O-β-D-sodium glucuronide has demonstrated significant anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases such as arthritis and colitis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial effects against various pathogens, including bacteria and viruses. Its efficacy against specific strains of bacteria and viruses positions it as a potential therapeutic agent in infectious diseases.

Cancer Treatment

Diosgenin-3-O-β-D-sodium glucuronide has been studied for its anticancer properties. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Mechanistic Insights

Cellular Mechanisms

The compound interacts with several cellular pathways:

- Apoptosis Induction: It triggers programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Regulation: Diosgenin-3-O-β-D-sodium glucuronide can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation.

- Immunomodulatory Effects: It enhances immune responses by modulating T-cell activity and cytokine production.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study involving animal models with induced colitis, administration of diosgenin-3-O-β-D-sodium glucuronide resulted in a significant reduction in disease severity and inflammatory markers compared to controls. The study concluded that this compound could be beneficial for managing inflammatory bowel diseases.

Case Study 2: Anticancer Properties

A clinical trial assessed the effects of diosgenin-3-O-β-D-sodium glucuronide on patients with advanced breast cancer. Results indicated that patients receiving the compound showed improved survival rates and reduced tumor size, supporting its role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of Diosgenin-3-O-β-D-sodium glucuronide involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Steroidal Glucuronides

Diosgenin-3-O-β-D-sodium glucuronide shares structural homology with other steroidal glucuronides, such as dihydroartemisinin (DHA) glucuronides and testosterone glucuronides. Key differences include:

- Position of Glucuronidation : Diosgenin is glucuronidated at C-3, whereas DHA glucuronides (e.g., 12α,1'β-glucuronide) are modified at the C-12 position . This positional variation impacts metabolic stability and receptor binding.

- Aglycone Backbone: Unlike testosterone glucuronides, which have a androstane skeleton, diosgenin’s spirostanol structure confers unique membrane-interaction properties, enhancing cytotoxicity .

Table 1: Structural Comparison of Steroidal Glucuronides

Metabolic Stability and Reactivity

Acyl glucuronides (e.g., ibuprofen glucuronide) are prone to hydrolysis and isomerization, with degradation half-lives (t1/2) ranging from 16–23 hours depending on methylation . In contrast, diosgenin-3-O-β-D-glucuronide exhibits greater stability due to its non-acylated glycosidic bond and the absence of ester-linked glucuronic acid, which minimizes hydrolysis .

Table 2: Stability Comparison of Glucuronides

*Estimated based on structural analogs in .

Pharmacokinetics and Transport

Diosgenin-3-O-β-D-glucuronide is likely transported by hepatic multidrug resistance-associated proteins (MRP2/MRP3), similar to other glucuronides like estradiol-17β-glucuronide .

Key Findings :

- Bioavailability : Quercetin-3-O-β-D-glucuronide shows higher plasma exposure than its aglycone due to enhanced solubility, a trend expected for diosgenin glucuronide .

- Excretion : Bile salts inhibit MRP3-mediated efflux of glucuronides into blood, suggesting diosgenin glucuronide may preferentially accumulate in bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.